molecular formula C14H14F2N2O3S B2805568 (Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941997-43-9

(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2805568
CAS RN: 941997-43-9
M. Wt: 328.33
InChI Key: XAKDOXRQCHIBNL-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate, also known as MDFA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of benzo[d]thiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Novel Compounds

A significant area of application is in the synthesis of novel compounds. For instance, novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a]quinolines were synthesized through reactions involving isoquinoline or quinoline derivatives with dialkyl acetylenedicarboxylates in the presence of 2-aminobenzothiazole. These compounds were characterized by elemental analysis, Mass spectroscopy, IR, 1H-NMR & 13C-NMR spectra, with one compound, (Z)-methyl 2-(1-(benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroimidazo[2,1-a]isoquinolin-3(10bH)-ylidene)acetate, further analyzed through single crystal X-ray diffraction studies (Arab-Salmanabadi, Dorvar, & Notash, 2015).

Anticancer Activity

Another critical application is in the development of anticancer agents. Benzimidazole–Thiazole derivatives have been synthesized and tested for their cytotoxic activity against two different cell lines, HepG2 and PC12. Some derivatives showed promising anticancer activity, highlighting the potential of thiazole compounds in therapeutic applications (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).

Synthesis of Functionalized Arylthio-acrylates

Additionally, the reaction of 2-methylbenzothiazole with alkyl propiolates in aqueous alcohol led to the synthesis of functionalized arylthio-acrylates, benzo[b][1,4]thiazines, and benzo[4,5]thiazolo[3,2-a]azepines. This synthesis demonstrates the versatility of thiazole compounds in producing a range of chemical structures with potential applications in material science and pharmaceuticals (Yavari, Ghafouri, Zahedi, & Halvagar, 2017).

Antimicrobial Activity

There is also interest in the antimicrobial activity of thiazole derivatives. Synthesis of new benzothiazolyl substituted-2-quinolone hybrids has demonstrated significant activity against cancer cells and Gram-negative bacteria, offering a dual-function approach for developing novel antimicrobial and anticancer agents (Bolakatti, Palkar, Katagi, Hampannavar, Karpoormath, Ninganagouda, & Badiger, 2020).

properties

IUPAC Name

methyl 2-[4,6-difluoro-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3S/c1-7(2)13(20)17-14-18(6-11(19)21-3)12-9(16)4-8(15)5-10(12)22-14/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKDOXRQCHIBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.